molecular formula C9H8BrNO2 B1374263 6-Bromo-3-hydroxy-3-methylindolin-2-one CAS No. 1190314-65-8

6-Bromo-3-hydroxy-3-methylindolin-2-one

Cat. No.: B1374263
CAS No.: 1190314-65-8
M. Wt: 242.07 g/mol
InChI Key: IGRQAUGYEAXYJY-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-3-methylindolin-2-one is a chiral oxindole derivative offered for research and development purposes. This compound features a 3-hydroxyoxindole scaffold, a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals . The bromo substituent at the 6-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate for constructing more complex molecules. The 3-hydroxy-2-oxindole core is recognized for its significant biological potential. Research into structurally similar 3-substituted oxindoles has revealed promising antimicrobial properties. For instance, various 3-alkylidene-2-indolone derivatives have demonstrated moderate to high activity against Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, recent studies on 3-indolyl-3-hydroxy oxindole derivatives have highlighted their excellent and broad-spectrum antifungal activities against plant pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea , in some cases outperforming commercial fungicides . The specific stereochemistry at the C3 position can be crucial for biological activity, and the development of asymmetric syntheses for such scaffolds is an active area of methodological research in organic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRQAUGYEAXYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216260
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-65-8
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Bromination

  • Indoline or indolin-2-one derivatives serve as the core scaffolds.
  • Bromination is achieved using brominating agents that selectively introduce bromine at the 6-position on the aromatic ring.
  • Reaction conditions such as solvent choice (e.g., methanol or dichloromethane), temperature control (room temperature to reflux), and reaction time are critical for regioselectivity and to prevent polybromination.

Hydroxylation and Methylation at Position 3

  • The 3-position hydroxyl and methyl groups are introduced via nucleophilic addition to the carbonyl at position 2 or by direct substitution reactions.
  • Hydroxylation can be facilitated by using hydroxide sources or via oxidation of suitable intermediates.
  • Methylation may be performed by employing methylating agents or by starting from 3-methylindoline derivatives.
  • These steps often require careful control of pH and temperature to avoid side reactions and to ensure the stability of the hydroxy group.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 Indoline derivative + brominating agent (e.g., N-bromosuccinimide) Electrophilic bromination at 6-position High regioselectivity; reaction at room temperature or mild heating
2 Introduction of methyl group at 3-position via methylation or starting from 3-methylindoline Alkylation or use of methylated precursor Controlled to avoid over-alkylation
3 Hydroxylation at 3-position Use of hydroxide or oxidation reagents Hydroxy group introduced with high selectivity
4 Purification Column chromatography or recrystallization Ensures compound purity for characterization

This general procedure is adapted from synthetic protocols for substituted indolinones, reflecting the critical steps for this compound.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, especially the presence of the bromine substituent and hydroxy/methyl groups at the 3-position.
  • Mass spectrometry (MS) validates molecular weight (242.07 g/mol).
  • Chromatographic methods (e.g., flash chromatography) are employed for purification.
  • These techniques ensure the integrity and purity of the synthesized compound.

Comparative Summary of Preparation Parameters

Parameter Typical Conditions for this compound
Starting material Indoline or 3-methylindoline derivatives
Bromination agent N-bromosuccinimide (NBS) or equivalent
Solvent Methanol, dichloromethane, or other aprotic solvents
Temperature Room temperature to reflux (25–80 °C)
Reaction time Several hours to overnight
Purification Column chromatography, recrystallization
Yield Moderate to high, dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-3-methylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 158326-85-3)
  • Structure : Features a dihydroindole core (partially saturated) with two methyl groups at the 3-position.
  • Key Differences : The absence of a hydroxy group and the saturated C2–C3 bond reduce planarity compared to the fully unsaturated indolin-2-one scaffold.
  • The methyl groups enhance steric bulk, possibly affecting solubility .
5-Bromo-3-ethoxymethyleneindolin-2-one (Compound 5, Scheme 2)
  • Structure : Contains an ethoxymethylene substituent at the 3-position instead of hydroxy-methyl.
  • Key Differences : The ethoxymethylene group introduces an exocyclic double bond with an E configuration (confirmed via $^3J$(H,C) coupling constants = 4 Hz) .
  • Implications : The electron-withdrawing ethoxy group may alter electronic distribution, affecting reactivity in nucleophilic additions. However, synthetic challenges (29% yield for related compounds) highlight instability or purification issues .
6-Bromo-1H-indole-2,3-dione
  • Structure : Features a 2,3-dione moiety, replacing the hydroxy and methyl groups.
  • Key Differences : The dione group increases hydrogen-bonding capacity and acidity (pKa ~3–4 for α-ketoamides), enhancing solubility in polar solvents .
  • Implications : This structure is more likely to engage in protein interactions via H-bonding, making it a candidate for enzyme inhibition studies.
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
  • Structure : A dimeric indolin-2-one with conjugated double bonds and dual bromine atoms.
  • Key Differences : Extended conjugation enhances absorption in the visible spectrum, suggesting applications in organic electronics or photodynamic therapy .
  • Implications : The dimeric structure may exhibit unique photophysical properties but lacks the hydroxy-methyl substituent’s steric effects .

Biological Activity

6-Bromo-3-hydroxy-3-methylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases. Understanding its biological activity is crucial for developing therapeutic strategies.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways, particularly those related to the cell cycle and apoptosis regulation.

The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It influences gene expression related to cell cycle regulation, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound activates apoptotic pathways, which can be mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.

Case Study: Antibacterial Effects

In vitro studies have shown that this compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:

  • Staphylococcus aureus : MIC = 50 µg/mL
  • Escherichia coli : MIC = 75 µg/mL

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for:

  • Antioxidant Activity : The compound displays free radical scavenging ability, which may contribute to its protective effects in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Case Studies Highlighting Efficacy

  • Anticancer Study : In a controlled study, this compound was administered to human cervical cancer (HeLa) cells, resulting in a significant reduction in cell viability (IC50 = 30 µg/mL) after 48 hours of treatment.
  • Antibacterial Evaluation : A series of experiments tested the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with a reduction in bacterial load by over 90% at concentrations above 50 µg/mL.

Q & A

Q. What are the established synthetic routes for 6-Bromo-3-hydroxy-3-methylindolin-2-one, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step protocols starting from brominated indole precursors. For example:

  • Bromination : Introduce bromine at the 6-position of a pre-functionalized indolinone scaffold using N-bromosuccinimide (NBS) under controlled conditions .
  • Hydroxylation and Methylation : Optimize reaction conditions (e.g., temperature, solvent polarity) for hydroxyl group introduction at C3, followed by alkylation for methyl group incorporation.
  • Intermediate Validation : Use 1^1H/13^13C NMR to confirm regioselectivity and LC-MS to verify molecular weights. For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation .

Q. How is the purity and structural integrity of this compound assessed in academic settings?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns to quantify purity (>95% threshold) .
  • Spectroscopy : 1^1H NMR (DMSO-d6) to confirm proton environments (e.g., hydroxyl proton at δ 10–12 ppm, methyl protons at δ 1.2–1.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak ([M+H]+^+ or [M–H]^-) with <5 ppm error .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodological Answer: SCXRD studies require:

  • Data Collection : High-resolution (<1.0 Å) datasets at low temperature (e.g., 153 K) to minimize thermal motion artifacts .
  • Refinement : Use SHELXL for small-molecule refinement, with attention to anisotropic displacement parameters for bromine atoms .
  • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
Key Crystallographic Metrics Values
R-factor (observed data)≤0.061
wR-factor (all data)≤0.172
Mean C–C bond length deviation0.003–0.004 Å

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated indolinones?

Methodological Answer:

  • Comparative Analysis : Overlay unit cell parameters (e.g., bond angles, torsion angles) from multiple studies. For example, compare C3–O bond lengths in 6-Bromo-3-hydroxy derivatives (1.36–1.41 Å) to identify outliers .
  • Statistical Validation : Apply Hamilton’s R-factor ratio test to assess significance of structural deviations.
  • Dynamic Effects : Consider temperature-dependent crystallography (100–300 K) to evaluate thermal expansion or conformational flexibility .

Q. What strategies optimize crystallization of this compound for high-quality diffraction data?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:MeOH 1:2) to promote slow nucleation.
  • Additive Engineering : Introduce trace additives (e.g., ionic liquids) to stabilize crystal packing via halogen bonding (Br···O/N interactions) .
  • Cryoprotection : Flash-cool crystals in liquid N2 with glycerol or paraffin oil to prevent ice formation during data collection .

Q. How do substituent effects (e.g., bromine, methyl groups) influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESP) and identify electrophilic regions altered by bromine’s electron-withdrawing effect .
  • Experimental Probes : Use UV-Vis spectroscopy to track λmax shifts in polar solvents, correlating with charge-transfer transitions involving the bromine substituent .
  • Reactivity Studies : Compare nucleophilic substitution rates (e.g., SNAr at C6) between 6-Bromo and non-brominated analogs to quantify steric/electronic impacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-hydroxy-3-methylindolin-2-one

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